N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3S/c1-13-11-15(21-26-18-6-4-10-24-22(18)30-21)8-9-17(13)25-20(27)16-12-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTHYNUZDGGDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity. Further docking analysis revealed that the N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction.
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a chromene structure, which is known for its diverse pharmacological properties. The molecular formula is , and it has a molecular weight of 357.39 g/mol.
The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. The compound interacts with molecular targets by binding to their active sites, disrupting their normal function. This inhibition can lead to significant therapeutic effects in various diseases, particularly cancer.
Biological Activities
-
Antitumor Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. For instance, it demonstrated cytotoxic effects against several human tumor cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells.
- IC50 Values : Research indicates that the compound exhibits IC50 values in the low micromolar range, suggesting potent antitumor activity (e.g., IC50 < 10 µM against certain cell lines) .
-
Enzyme Inhibition :
- It has been investigated as an inhibitor of various kinases involved in cell signaling pathways. This inhibition can lead to apoptosis in cancer cells and may also affect other pathological conditions.
- Studies have shown that modifications in its structure can enhance its inhibitory potency against specific targets .
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazolo[5,4-b]pyridine Core | Essential for enzyme binding and inhibition |
| Methyl Group at Position 2 | Enhances lipophilicity and cellular uptake |
| Chromene System | Contributes to cytotoxic effects |
Case Studies
- Study on Anticancer Activity :
- Enzyme Inhibition Study :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives
Compounds containing the thiazolo[5,4-b]pyridine core are notable for their pharmacological relevance. Key comparisons include:
2,5-Difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 896679-14-4)
- Structural Differences : Replaces the coumarin carboxamide with a difluorobenzenesulfonamide group.
T32612 (CAS 866772-52-3)
- Structural Differences : Features a cyclopentylmethyl group, methoxy-thiazolo-pyridine, and a piperazine sulfonyl substituent.
- Implications : The sulfonyl-piperazine moiety increases molecular weight (543.7 g/mol) and introduces basicity, contrasting with the neutral coumarin-carboxamide in the target compound .
Coumarin-Linked Carboxamides
While direct coumarin-thiazolo-pyridine analogs are scarce, related coumarin-carboxamide structures highlight key trends:
N-(6-oxaspiro[4.5]decan-9-yl)methanesulfonamide ()
Heterocyclic Carboxamides with Fused Rings
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide ()
- Structural Differences: Substitutes thiazolo-pyridine with a thiazolidinone ring and pyridine.
VK-501 to VK-510 Dihydropyrimido-Benzimidazoles ()
- Structural Differences : Incorporate dihydropyrimido[1,2-a]benzimidazole instead of thiazolo-pyridine.
Structural and Physicochemical Comparison Table
Key Observations
Hydrogen Bonding: Carboxamides (as in the target compound) versus sulfonamides (e.g., CAS 896679-14-4) differ in hydrogen-bond donor/acceptor capacity, impacting solubility and target affinity.
π-π Interactions: The fused thiazolo-pyridine and coumarin systems may enhance stacking interactions compared to non-fused analogs (e.g., thiazolidinones in ).
Q & A
Synthesis Methodology
Q: What are the key considerations for synthesizing N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions impact yield? A: Synthesis requires sequential coupling reactions and protective group strategies. For example, intermediates like thiazolo[5,4-b]pyridine derivatives must be prepared via cyclization of aminothiol precursors under controlled pH (6.5–7.5) to avoid side reactions. Coupling with chromene-3-carboxamide involves activating the carboxylic acid group using EDCI/HOBt, followed by reaction with the aminophenyl intermediate. Base selection (e.g., DBU or sodium carbonate) is critical for deprotonation without hydrolyzing sensitive moieties . Solvent polarity (DMF or THF) and temperature (60–80°C) influence reaction rates and purity. Yield optimization often requires iterative HPLC monitoring .
Structural Characterization
Q: What advanced techniques are recommended for confirming the structural integrity of this compound? A: X-ray crystallography (XRD) is definitive for resolving stereochemistry, as demonstrated in thiazolo-pyrimidine analogs . High-resolution NMR (600 MHz, DMSO-d6) identifies proton environments, with key signals at δ 8.2–8.5 ppm (aromatic H) and δ 2.3 ppm (methyl group). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 462.1). Purity (>98%) is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Mechanism of Action
Q: How can researchers elucidate the target engagement and mechanism of action for this compound? A: Computational docking (e.g., Schrödinger Suite) predicts binding to kinases or GPCRs based on structural analogs like thiazolo[5,4-d]pyrimidines . In vitro assays (e.g., FRET-based enzymatic inhibition) validate target affinity. For receptor antagonism, calcium flux assays or cAMP modulation (e.g., HTRF) are used. Competitive binding studies with radiolabeled ligands (e.g., [³H]-CGRP) confirm displacement, as seen in HTL22562 .
Structure-Activity Relationship (SAR) Analysis
Q: How can SAR studies balance potency and pharmacokinetic properties in derivatives? A: Systematic substitution at the thiazolo[5,4-b]pyridine and chromene rings is critical. For example:
| Position | Modification | Impact |
|---|---|---|
| Thiazolo C2 | Methyl → Ethyl | ↑ Lipophilicity, ↓ solubility |
| Chromene C3 | Carboxamide → Ester | ↓ Plasma stability |
| Phenyl C4 | Methoxy → Chloro | ↑ Target affinity (IC50 12 nM → 5 nM) |
In vivo pharmacokinetics (rat models) require optimizing logP (2.5–3.5) and polar surface area (<90 Ų) to enhance bioavailability .
Contradictory Data Resolution
Q: How should researchers address discrepancies between in vitro potency and in vivo efficacy? A: Common issues include metabolic instability or poor tissue penetration. Solutions:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Introduce fluorination (e.g., para-F on phenyl) to block oxidation .
- Tissue Penetration: Use LC-MS/MS to measure brain-to-plasma ratios. Adjust logD via hydrophilic substituents (e.g., -OH at chromene C7) .
- Off-Target Effects: Broad-panel kinase profiling (Eurofins) identifies unintended targets.
Solubility Optimization
Q: What strategies improve aqueous solubility without compromising target affinity? A: Co-solvent systems (e.g., 10% DMSO/PEG400) enhance in vitro solubility. Structural modifications:
- Introduce ionizable groups (e.g., pyridyl → piperazinyl) at non-critical positions.
- Reduce crystallinity via amorphous solid dispersions (HPMCAS carrier).
Balancing solubility (e.g., >50 µM in PBS) and potency (IC50 < 100 nM) is key, as shown in HTL22562’s low cLogP (2.1) .
Target Selectivity Profiling
Q: How can researchers ensure selectivity against structurally related off-targets? A: Use orthogonal assays:
Primary Target: Fluorescence polarization (FP) with recombinant protein.
Off-Targets: Screen against panels (e.g., Eurofins’ SafetyScreen44).
For thiazolo-pyridine derivatives, selectivity >100-fold is achievable by modifying the chromene’s oxo group to hydrogen-bond acceptors (e.g., -SO2NH2) .
Analytical Purity Standards
Q: What protocols ensure batch-to-batch consistency in purity? A: Implement orthogonal methods:
- HPLC: C18 column, 0.1% TFA in water/acetonitrile (gradient: 5→95% over 20 min).
- LC-MS: Monitor [M+H]+ and fragment ions (e.g., m/z 320.1 for chromene core).
- Elemental Analysis: Carbon/hydrogen/nitrogen content within ±0.4% of theoretical.
Residual solvents (e.g., DMF < 500 ppm) are quantified via GC-FID .
In Vivo Efficacy Models
Q: What preclinical models are suitable for evaluating therapeutic potential? A: For anticancer or anti-inflammatory applications:
- Xenograft Models: Subcutaneous tumor implants (e.g., HCT-116) dosed at 10–50 mg/kg (PO/IV).
- PK/PD Correlation: Plasma exposure (AUC > 5 µg·h/mL) correlates with tumor growth inhibition.
- Toxicity: Monitor ALT/AST levels and body weight. AZD4877 achieved efficacy with 10 mg/kg QD and no hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
